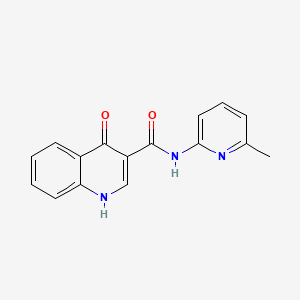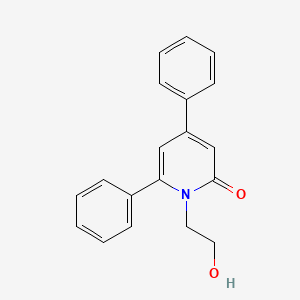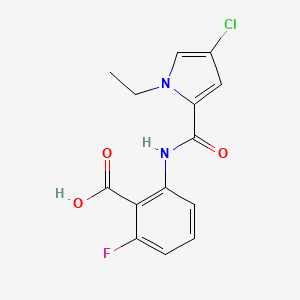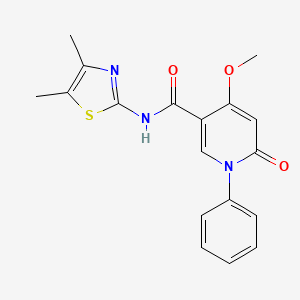
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide: is a chemical compound known for its potent and selective inhibition of cyclin-dependent kinases (CDKs). This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
This could result in the inhibition or modulation of the targets, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may affect pathways related to the vanilloid receptor 1, insulin-like growth factor 1 receptor, phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Result of Action
Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further functionalization . The reaction conditions often include the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis due to its CDK inhibitory properties.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in targeting CDKs involved in cell proliferation.
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds also exhibit biological activity and are used in medicinal chemistry.
2-(pyrrolidin-1-yl)pyrimidines: These derivatives share structural similarities and have significant pharmacological activity.
Uniqueness: N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butane-1-sulfonamide is unique due to its specific inhibition of CDKs, making it a valuable compound in cancer research and therapy. Its structural features, such as the pyrrolidine and pyrimidine rings, contribute to its high selectivity and potency.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-3-8-19(17,18)15-11-9-13-12(14-10-11)16-6-4-5-7-16/h9-10,15H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUMJGFRFFNTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN=C(N=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)
![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)
![3-ethyl-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2402625.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)
![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)
![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)
![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)

